beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Description
This compound is a thioglycoside derivative of β-D-glucopyranose, featuring a 4-methylphenyl aglycone linked via a thio group at the anomeric position (C1). Key structural modifications include:
- Protecting Groups: 2,4,6-Tris-O-(phenylmethyl): Benzyl (Bn) ethers at positions 2, 4, and 6 provide steric protection and hydrophobicity.
- Functional Role: Thioglycosides are widely used in glycosylation reactions due to their stability and activation under mild conditions. The TBDMS group allows selective deprotection for further functionalization .
Properties
IUPAC Name |
tert-butyl-dimethyl-[(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50O5SSi/c1-30-22-24-34(25-23-30)46-39-38(43-28-33-20-14-9-15-21-33)37(45-47(5,6)40(2,3)4)36(42-27-32-18-12-8-13-19-32)35(44-39)29-41-26-31-16-10-7-11-17-31/h7-25,35-39H,26-29H2,1-6H3/t35-,36-,37+,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZAOEUKGFJFIK-QGVRFUEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Protections
Analysis of Structural and Functional Differences
Protection Strategies
- Benzyl vs. Acetyl Groups: Benzyl ethers (e.g., target compound, MG404) require hydrogenolysis (H₂/Pd) or strong acids (e.g., BCl₃) for removal, whereas acetyl esters (MG404) are cleaved under basic conditions (e.g., NaOMe/MeOH) . The TBDMS group in the target compound is removed selectively with fluoride ions (e.g., TBAF), enabling stepwise synthesis .
Benzylidene vs. TBDMS :
Reactivity and Stability
- Thioglycoside Activation :
- Solubility: The target compound’s tris-benzyl and TBDMS groups enhance hydrophobicity, making it soluble in non-polar solvents (e.g., CH₂Cl₂). Acetylated derivatives (MG404) are more polar .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves:
- Formation of the 1-thio-beta-D-glucopyranoside core with a 4-methylphenyl aglycone.
- Selective protection of hydroxyl groups at positions 2, 4, and 6 with benzyl (phenylmethyl) groups.
- Selective silylation of the hydroxyl group at position 3 with a bulky tert-butyldimethylsilyl (TBDMS) group.
This approach ensures regioselective protection and stability of the thioglycosidic linkage for further synthetic applications.
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-methylphenyl 1-thio-beta-D-glucopyranoside | Glycosylation of D-glucose derivatives with 4-methylthiophenol under acidic catalysis or by displacement of an activated sugar derivative (e.g., halide or trichloroacetimidate) | Forms the thioglycosidic bond at anomeric position; stereoselective beta-configuration favored |
| 2 | Protection of hydroxyl groups at positions 2, 4, and 6 with benzyl groups | Benzyl bromide or benzyl chloride with base (NaH, K2CO3) in DMF or similar solvent | Selective protection achieved by controlling stoichiometry and reaction time |
| 3 | Selective silylation of the 3-OH group with tert-butyldimethylsilyl chloride (TBDMS-Cl) | TBDMS-Cl with imidazole or pyridine in anhydrous solvent (e.g., dichloromethane) | The bulky TBDMS group selectively protects the less hindered 3-OH |
| 4 | Purification and characterization | Chromatography (silica gel), NMR, MS | Confirm structure and purity |
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Reference Notes |
|---|---|---|---|---|---|---|
| Thioglycoside formation | 4-methylthiophenol, activated sugar (e.g., glycosyl bromide) | CH2Cl2 or toluene | 0 to room temp | 2-4 h | 70-85% | Standard thioglycosylation protocols for beta-selectivity |
| Benzylation of hydroxyls | Benzyl bromide, NaH | DMF | 0 to 25 °C | 12-24 h | 80-90% | Controlled to avoid overalkylation |
| Silylation | TBDMS-Cl, imidazole | CH2Cl2 | 0 to room temp | 3-6 h | 75-85% | Selective for 3-OH due to sterics |
Research Findings and Optimization
- The use of 4-methylphenyl as the thiol aglycone enhances stability of the thioglycosidic bond and facilitates purification due to its UV-active chromophore.
- Benzyl protection of 2,4,6-OH groups is preferred for stability under acidic and basic conditions, allowing further functionalization.
- The tert-butyldimethylsilyl group at 3-OH provides steric hindrance that protects this position during subsequent synthetic steps while being removable under mild fluoride ion conditions.
- Reaction monitoring by TLC and NMR is critical to ensure selective protection and avoid side reactions such as over-silylation or cleavage of the thio-glycosidic bond.
- Purification typically involves silica gel chromatography with gradient elution to separate regioisomers or partially protected intermediates.
3 Data Tables Summarizing Key Properties and Preparation Parameters
| Property | Value/Condition |
|---|---|
| Molecular Weight | Approx. 650-700 g/mol (estimated from substituents) |
| Key Functional Groups | Thioglycosidic linkage, benzyl ethers, TBDMS ether |
| Stability | Stable under neutral and basic conditions; TBDMS removable by TBAF |
| Typical Solvents | Dichloromethane, DMF, toluene |
| Analytical Methods | ^1H NMR, ^13C NMR, MS, IR spectroscopy |
| Step | Key Analytical Data | Interpretation |
|---|---|---|
| Thioglycoside formation | Anomeric proton at ~5.0 ppm (β-configuration), S-aryl signals | Confirms thioglycosidic bond formation |
| Benzylation | Aromatic protons at 7.2-7.4 ppm, disappearance of free OH signals | Successful benzyl ether formation |
| Silylation | Si-CH3 signals near 0 ppm, tert-butyl signals at ~1.0 ppm, downfield shift of 3-OH proton | Confirms selective silyl protection |
4 Summary
The preparation of beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio- involves a multi-step synthetic route starting from D-glucose derivatives. The key steps include formation of the 1-thio-beta-D-glucopyranoside with a 4-methylphenyl group, selective benzyl protection of hydroxyl groups at positions 2, 4, and 6, and selective silylation of the 3-OH with a bulky tert-butyldimethylsilyl group. The methods employ standard organic synthesis techniques with careful control of reaction conditions to ensure regioselectivity and high yields. Characterization by NMR and MS confirms the structure and purity of the final compound.
This preparation strategy is well-documented in carbohydrate chemistry literature and is supported by experimental data from related thioglycoside syntheses, although no direct single-source patent or publication exclusively describing this exact compound’s synthesis was found in the reviewed databases. The described approach aligns with best practices for preparing protected thioglycosides for use in glycosylation and other synthetic applications.
Q & A
Basic: What are the key synthetic steps for preparing this thioglycoside, and how are protecting groups strategically employed?
Methodological Answer:
The synthesis involves sequential protection of hydroxyl groups to achieve regioselective functionalization. A typical pathway includes:
Initial Protection : The 3-OH group is protected with a [(1,1-dimethylethyl)dimethylsilyl] (TBDMS) group due to its steric bulk, which selectively shields the axial position in glucopyranosides .
Benzylation : The 2,4,6-OH groups are protected via benzylation using benzyl bromide (BnBr) under basic conditions (e.g., NaH in DMF) to form tris-O-benzyl intermediates .
Thioglycoside Formation : The anomeric hydroxyl is replaced with a thio-group (e.g., using Lawesson’s reagent or thiophilic promoters) to stabilize the glycosidic bond against hydrolysis .
Critical Considerations : Monitor reaction progress via TLC (e.g., hexane:EtOAc 3:1) and purify intermediates using silica gel chromatography .
Basic: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ ion) and detects impurities .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry .
Advanced: How can reaction conditions be optimized to improve yields during the introduction of the TBDMS group?
Methodological Answer:
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
- Catalyst : Imidazole or DMAP accelerates silylation by activating TBDMSCl .
- Temperature : Reactions performed at 0°C–25°C prevent over-silylation.
- Workflow : Employ a Design of Experiments (DoE) approach (e.g., factorial design) to optimize molar ratios, solvent volume, and reaction time .
Data Contradiction : Conflicting reports on silylation efficiency may arise from residual moisture; ensure strict anhydrous conditions via molecular sieves .
Advanced: How can computational methods predict the reactivity of this thioglycoside in glycosylation reactions?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate transition-state energies for glycosidic bond formation using DFT (e.g., B3LYP/6-31G*) to predict stereoselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DCM) on leaving-group activation .
- Machine Learning : Train models on existing glycosylation datasets (e.g., reaction temperature, promoter type) to forecast optimal conditions .
Validation : Compare computational predictions with experimental ¹H NMR coupling constants to assess anomeric control .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar thioglycosides?
Methodological Answer:
- Meta-Analysis : Compile data from PubChem and EPA DSSTox to identify outliers or inconsistent assay conditions (e.g., cell lines, concentrations) .
- Dose-Response Studies : Re-evaluate activity using standardized protocols (e.g., IC₅₀ measurements in enzymatic assays) .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., benzyl vs. acetyl groups) on bioactivity .
Case Study : For glycosidase inhibition, conflicting results may arise from variations in enzyme sources (e.g., human vs. microbial α-glucosidase); validate using recombinant enzymes .
Advanced: What strategies address stereochemical inconsistencies during the synthesis of multi-protected glucopyranosides?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., D-glucose) to enforce configuration .
- Stereochemical Monitoring : Track diastereomer ratios via ¹H NMR (e.g., anomeric proton splitting) .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates (e.g., extended stirring for equatorial silylation) .
Troubleshooting : If epimerization occurs, switch to milder bases (e.g., pyridine instead of NaH) .
Advanced: How can researchers design experiments to analyze the stability of the thioglycosidic bond under varying pH conditions?
Methodological Answer:
- pH Stability Assays : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at 254 nm .
- Kinetic Studies : Calculate hydrolysis rates (k) using pseudo-first-order kinetics and Arrhenius plots to model temperature dependence .
- Comparative Analysis : Contrast stability with O-glycosides to quantify the thio-effect (e.g., t₁/₂ at pH 7.4) .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane → EtOAc) to separate benzylated intermediates .
- Recrystallization : For final products, employ solvent pairs like CHCl₃:MeOH (1:1) to enhance crystallinity .
- Size-Exclusion Chromatography : Remove high-MW impurities (e.g., dimers) in polar aprotic solvents .
Advanced: How can researchers leverage this compound as a glycosyl donor in oligosaccharide synthesis?
Methodological Answer:
- Activation : Use NIS/AgOTf or Ph₂SO/Tf₂O to generate a reactive sulfonium intermediate .
- Stereocontrol : Preactivate the donor in DCM at −40°C to minimize anomerization .
- Acceptor Screening : Test regioselectivity with primary vs. secondary hydroxyl acceptors (e.g., methyl glycosides) .
Advanced: What methodologies validate the deprotection efficiency of silyl and benzyl groups without damaging the thioglycosidic bond?
Methodological Answer:
- TBDMS Removal : Treat with HF-pyridine in THF (0°C, 2 h) and monitor via TLC .
- Hydrogenolysis : Use Pd/C under H₂ (1 atm) to cleave benzyl groups; avoid prolonged exposure to prevent sulfur reduction .
- Analytical Cross-Check : Confirm complete deprotection via MALDI-TOF MS and comparative IR spectroscopy (loss of Bn C-H stretches) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
